Elemental vanadium (CAS 7440-62-2) is a highly ductile, refractory Group 5 transition metal distinguished by its high melting point (1910°C), exceptional structural integrity at elevated temperatures, and unique nuclear properties [1]. While the vast majority of global vanadium is consumed as bulk ferrovanadium for steelmaking, high-purity elemental vanadium is a distinct procurement category. Purified through multiple electron-beam melting cycles to achieve >99.9% purity, elemental vanadium provides a critical baseline for applications where trace metallic impurities, specific crystallographic lattice dynamics, or hydrogen transport kinetics are tightly constrained. Its procurement is essential for advanced non-ferrous metallurgy, hydrogen separation technologies, and specialized nuclear instrumentation where common industrial precursors are entirely unsuitable [1].
Substituting high-purity elemental vanadium with common industrial alternatives like ferrovanadium (FeV) or vanadium pentoxide (V2O5) results in catastrophic process failures in non-ferrous metallurgy. Ferrovanadium introduces 20–50% iron by weight, which causes severe embrittlement and phase instability in aerospace-grade titanium alloys (e.g., Ti-6Al-4V) that mandate strict iron exclusion [1]. Furthermore, in hydrogen separation and nuclear applications, substituting vanadium with its closest Group 5 analog, niobium, or with palladium, severely degrades performance. Niobium introduces a strong coherent neutron scattering background that ruins inelastic neutron scattering data, while palladium offers an order of magnitude lower hydrogen permeability than vanadium, drastically reducing membrane flux efficiency [2]. Thus, procurement of pure elemental vanadium is non-negotiable for these high-performance environments.
In time-of-flight inelastic neutron scattering, the sample container and furnace shielding must not interfere with the signal. Elemental vanadium is uniquely suited for this because it possesses a nearly zero coherent neutron scattering cross-section near the elastic line, coupled with a low thermal neutron absorption cross-section of approximately 4.7 barns. When compared to niobium—the standard high-temperature alternative—niobium exhibits a significantly stronger coherent scattering contribution that produces unwanted Bragg peaks and background noise [1]. Consequently, vanadium is the mandatory material for sample cans and heat shields up to 1473 K to ensure a smooth, interference-free background[1].
| Evidence Dimension | Coherent neutron scattering contribution and thermal absorption |
| Target Compound Data | Near-zero coherent scattering; ~4.7 barns thermal absorption |
| Comparator Or Baseline | Niobium (Nb) |
| Quantified Difference | Vanadium eliminates coherent Bragg peaks that are prominent when using Niobium shielding |
| Conditions | Time-of-flight inelastic neutron scattering up to 1473 K |
Buyers outfitting neutron scattering beamlines must procure high-purity vanadium to prevent structural shielding from contaminating critical crystallographic and inelastic scattering data.
For ultra-pure hydrogen separation, palladium has historically been the standard membrane material. However, pure elemental vanadium and its alloys exhibit bulk hydrogen permeability that is an order of magnitude higher than that of pure palladium or palladium-silver alloys under comparable conditions [1]. Because vanadium has a BCC crystal structure, it allows for rapid bulk diffusion of hydrogen, achieving high flux even at lower temperatures (e.g., 300°C) where palladium's permeability drops sharply [2]. When surface-coated to prevent oxidation, vanadium-based membranes deliver substantially higher hydrogen recovery rates at a fraction of the volumetric material cost of precious metals [2].
| Evidence Dimension | Bulk hydrogen permeability |
| Target Compound Data | ~10x higher permeability than pure Pd (order of magnitude higher flux) |
| Comparator Or Baseline | Pure Palladium (Pd) and Pd-Ag alloys |
| Quantified Difference | Vanadium provides up to 10 times the hydrogen flux of Pd-Ag membranes at 300°C |
| Conditions | Hydrogen separation membrane operation at 300°C to 500°C |
Procuring vanadium as a membrane substrate allows chemical engineers to achieve significantly higher hydrogen throughput and lower operating temperatures while reducing reliance on expensive palladium.
The synthesis of aerospace-grade titanium alloys, such as Ti-6Al-4V, requires precise additions of vanadium as a beta-phase stabilizer. Using standard ferrovanadium is impossible because it contains 20% to 50% iron, which acts as a severe embrittling agent in titanium matrices [1]. High-purity elemental vanadium, refined via repeated electron-beam melting, achieves >99.9% purity with negligible iron and oxygen content . This extreme purity allows metallurgists to introduce vanadium into the titanium melt without compromising the alloy's strength-to-weight ratio, fatigue resistance, or fracture toughness[1].
| Evidence Dimension | Iron impurity concentration |
| Target Compound Data | <0.1% trace impurities (>99.9% pure V) |
| Comparator Or Baseline | Ferrovanadium (FeV) containing 20-50% iron |
| Quantified Difference | Ferrovanadium introduces massive iron contamination, whereas pure vanadium eliminates iron entirely |
| Conditions | Vacuum arc remelting for aerospace titanium alloy production |
Aerospace manufacturers must procure pure elemental vanadium (or its direct high-purity master alloys) to meet strict aviation material specifications that prohibit the iron levels found in commercial ferrovanadium.
Vanadium is the mandatory material for sample cans, mounts, and primary heat shields in neutron beamline furnaces due to its near-zero coherent scattering cross-section, ensuring smooth background data without Bragg peaks [1].
Utilized as the high-flux structural core in composite hydrogen separation membranes, leveraging its BCC lattice to achieve permeability rates an order of magnitude higher than palladium at lower temperatures [2].
Procured as a high-purity beta-stabilizer precursor for titanium alloys where the iron contamination inherent to standard ferrovanadium would cause catastrophic embrittlement and failure in aerospace components [3].
Used as a primary component in V-4Cr-4Ti alloys for fusion reactor first walls and blankets, chosen for its low thermal neutron absorption (~4.7 barns) and resistance to void swelling under irradiation [4].